Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate
Description
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate is a structurally unique organic compound characterized by a propanoate ester backbone, a 4-methylbenzyl substituent at the second carbon, and an amino group at the third carbon. The compound’s InChIKey (VPUKVVPIACLWAQ-UHFFFAOYSA-N) confirms its distinct stereoelectronic profile .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-6,11H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKVVPIACLWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate typically involves the reaction of 4-methylbenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with cellular pathways .
Comparison with Similar Compounds
Table 1: Comparison of Aromatic Substituents
*Inferred formula; †Monoisotopic mass provided in is 233.06636 Da, but exact molecular weight requires validation.
Key Insights :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group in the target compound likely enhances lipophilicity compared to the 4-chlorophenyl analog, which may favor membrane permeability but reduce aqueous solubility .
Functional Group Modifications
Table 2: Effects of Protecting Groups and Additional Functional Moieties
Key Insights :
- Protecting Groups : Boc and trifluoroacetyl groups in analogs improve synthetic versatility but require post-reaction deprotection, unlike the target compound’s free amine .
- Bioactivity : Hydroxyphenyl and α,β-unsaturated ketone moieties (as in ) correlate with anti-inflammatory effects, suggesting that similar modifications to the target compound could yield therapeutic leads.
Physicochemical and Solubility Profiles
Table 3: Solubility and Stability Comparisons
Key Insights :
- Solubility Challenges : Bulky aromatic substituents (e.g., biphenyl in ) reduce aqueous solubility, a limitation shared by the target compound’s 4-methylbenzyl group.
- Reactive Moieties : Sulfanyl and nitro groups in analogs introduce redox sensitivity, whereas the target compound’s simpler structure may offer greater stability .
Biological Activity
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 207.27 g/mol
- SMILES Notation : CC1=CC=C(C=C1)CC(CN)C(=O)OC
- InChIKey : VPUKVVPIACLWAQ-UHFFFAOYSA-N
The compound features a propanoate backbone with an amino group and a 4-methylphenyl substituent, contributing to its unique chemical reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have shown efficacy against a range of pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study evaluated its effects on various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The results indicated:
- Cell Proliferation Inhibition : The compound significantly reduced cell viability in a dose-dependent manner.
- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptosis rates, with a notable increase in activated caspase-3 levels.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 15.1 | 45 |
| Hs 578T | 7.24 | 60 |
This suggests that the compound may serve as a promising candidate for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It could modulate the activity of receptors associated with apoptosis and cell cycle regulation.
Further research is needed to elucidate the precise pathways involved.
Case Study: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against resistant strains of bacteria. The study demonstrated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, highlighting its potential as an alternative treatment option for antibiotic-resistant infections .
Case Study: Cancer Cell Line Testing
Another investigation focused on the compound's effects on various cancer cell lines. The results indicated that it not only inhibited growth but also induced apoptosis through intrinsic pathways. The study concluded that this compound could be developed into a novel anticancer agent due to its dual action on both proliferation and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
